Tris(trimethylsilyl)silyl vinyl ether

Description

Contextualization of the Tris(trimethylsilyl)silyl Group in Contemporary Organosilicon Chemistry

The tris(trimethylsilyl)silyl group, often abbreviated as TTMS or (Me₃Si)₃Si, and sometimes referred to as the "hypersilyl" group, holds a significant position in modern organosilicon chemistry. wikipedia.org Its defining characteristic is its exceptional steric bulk, a consequence of the three trimethylsilyl (B98337) groups bonded to a central silicon atom. This large size imparts unique properties to molecules containing it, influencing their structure, stability, and reactivity. goettingen-research-online.deresearchgate.net The steric requirements of the TTMS group are so substantial that they can induce pronounced distortions in the molecular geometry of its derivatives, deviating from ideal tetrahedral angles. scispace.comresearchgate.net For instance, X-ray crystallographic studies of various metal-TTMS complexes have revealed significant widening of bond angles around the metal center to accommodate the ligand's bulk. scispace.com

Beyond its steric influence, the TTMS group is also recognized for its electronic properties, behaving as an effective electron-releasing substituent. goettingen-research-online.de This electronic-donating nature, combined with its steric shielding, can enhance the stability of adjacent reactive centers. The parent compound, tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH), is a cornerstone reagent, notable for its weak silicon-hydrogen bond. wikipedia.org The bond dissociation energy for this Si-H bond is estimated to be around 84 kcal/mol, which is considerably lower than the 94 kcal/mol for the Si-H bond in trimethylsilane. wikipedia.org This weakness facilitates the homolytic cleavage of the bond, making (Me₃Si)₃SiH an excellent source of the tris(trimethylsilyl)silyl radical, (Me₃Si)₃Si•. Consequently, it has been widely adopted in organic synthesis as a radical-based reducing agent, serving as a less toxic and more environmentally benign alternative to organotin reagents like tributyltin hydride. wikipedia.orgnih.gov

The synthesis of TTMS-containing compounds often starts from tetrakis(trimethylsilyl)silane, which can react with organolithium reagents to form tris(trimethylsilyl)silyllithium. wikipedia.orgwikipedia.org This silyllithium species is a versatile precursor for introducing the TTMS group into a wide array of organic and inorganic molecules. goettingen-research-online.deresearchgate.net

Significance of Vinyl Ethers and Silyl (B83357) Enol Ethers in Synthetic Organic Chemistry

Vinyl ethers and their close relatives, silyl enol ethers, are highly valuable classes of reagents in synthetic organic chemistry. wikipedia.orgwikipedia.org Structurally, they are characterized by an alkoxy or siloxy group attached to a double bond, which makes the alkene electron-rich through pi-donation from the adjacent oxygen atom. wikipedia.org This electronic feature renders them highly susceptible to attack by a wide range of electrophiles, making them powerful nucleophiles for carbon-carbon bond formation. wikipedia.orgwikipedia.org

Silyl enol ethers, with the general structure R₃Si−O−CR=CR₂, are particularly important as they serve as stable and isolable equivalents of enolates. wikipedia.org Their utility is showcased in numerous cornerstone reactions of modern organic synthesis:

Mukaiyama Aldol (B89426) Addition: Silyl enol ethers react with aldehydes and ketones in the presence of a Lewis acid to form β-hydroxy carbonyl compounds. wikipedia.org

Michael Reactions: They act as soft nucleophiles in conjugate additions to α,β-unsaturated carbonyl compounds. wikipedia.org

Alkylations: They can be alkylated with reactive electrophiles, such as tertiary or benzylic halides, under Lewis acidic conditions. wikipedia.org

Vinyl ethers (ROCH=CH₂) exhibit similar reactivity and are used as building blocks in polymer chemistry to form polyvinyl ethers and participate in cycloaddition reactions. wikipedia.org The ability to tune the steric and electronic properties of the silyl group in silyl enol ethers allows for fine control over reactivity and stereoselectivity, cementing their role as indispensable intermediates in the synthesis of complex organic molecules. thermofisher.comorganic-chemistry.org

Fundamental Academic Perspectives on the Tris(trimethylsilyl)silyl Vinyl Ether Structural Motif

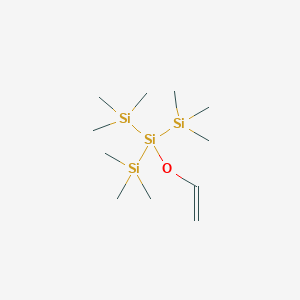

The compound this compound, also known as ethenoxy-tris(trimethylsilyl)silane, possesses a unique structural motif that merges the distinct chemical properties of the TTMS group and the vinyl ether functionality. uni.lunih.gov Its molecular formula is C₁₁H₃₀OSi₄. uni.lu This molecule combines the extreme steric hindrance and electron-donating character of the hypersilyl group with the nucleophilic, electron-rich double bond of a vinyl ether.

While extensive research on the specific synthesis and reactivity of this compound is not widely documented, its chemical behavior can be inferred from the well-established chemistry of its constituent parts. The TTMS group attached to the ether oxygen is expected to exert significant steric shielding around the oxygen atom and the proximal carbon of the vinyl group. This steric congestion could influence the accessibility of these sites to reagents, potentially modulating the typical reactivity of a vinyl ether.

The silyl enol ether linkage (Si-O-C=C) is susceptible to hydrolysis, which would cleave the silicon-oxygen bond to yield acetaldehyde (B116499) and tris(trimethylsilyl)silanol. wikipedia.org The molecule is also expected to undergo electrophilic addition at the terminal carbon of the vinyl group, a characteristic reaction of vinyl and silyl enol ethers. wikipedia.orgwikipedia.org The bulky TTMS group may play a role in the stereochemical outcome of such additions.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts Predicted Collision Cross Section (CCS) values are calculated using CCSbase. uni.lu

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 291.14464 | 163.8 |

| [M+Na]⁺ | 313.12658 | 169.3 |

| [M+K]⁺ | 329.10052 | 168.5 |

| [M+NH₄]⁺ | 308.17118 | 182.5 |

Table 2: NMR Spectroscopic Data for the Structural Analogue (E)-1-Phenyl-2-[tris(trimethylsilyl)silyl]ethene nih.gov This data is for a related compound where the vinyl group is directly attached to the central silicon of the TTMS group.

| Nucleus | Chemical Shift (δ) in ppm |

|---|---|

| ¹H NMR | 7.42-7.15 (m, 5H, Ph), 6.95 (d, 1H), 6.13 (d, 1H), 0.23 (s, 27H, SiMe₃) |

| ¹³C NMR | 146.4, 140.2, 128.4, 127.9, 126.3, 125.9, 2.0 |

The study of molecules like this compound provides a platform for exploring how extreme steric and electronic effects can be used to control the reactivity of established functional groups, potentially leading to novel applications in synthesis and materials science.

Structure

3D Structure

Properties

IUPAC Name |

ethenoxy-tris(trimethylsilyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H30OSi4/c1-11-12-16(13(2,3)4,14(5,6)7)15(8,9)10/h11H,1H2,2-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZQENSANSNYSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[Si](OC=C)([Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H30OSi4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467373 | |

| Record name | Tris(trimethylsilyl)silyl vinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861445-91-2 | |

| Record name | Tris(trimethylsilyl)silyl vinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(trimethylsilyl)silyl vinyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Transformational Chemistry of Tris Trimethylsilyl Silyl Vinyl Ether and Super Silyl Enol Ethers

Radical Addition Chemistry of Tris(trimethylsilyl)silyl Vinyl Ethers

The presence of the vinyl ether functionality in conjunction with the tris(trimethylsilyl)silyl group imparts a distinct character to the radical reactions of this molecule. The bulky silyl (B83357) group can influence the stereochemical outcome of additions, while the electronic nature of the vinyl ether affects the regioselectivity.

Regio- and Stereoselective Hydrosilylation Pathways

Hydrosilylation, the addition of a silicon-hydrogen bond across a double bond, can be initiated by radical mechanisms. In the context of Tris(trimethylsilyl)silyl vinyl ether, this would involve the addition of a silyl radical to the vinyl group. The regioselectivity of this addition is dictated by the stability of the resulting carbon-centered radical intermediate. The addition of a silyl radical to the terminal carbon of the vinyl ether is electronically favored, leading to the formation of a more stable α-oxy-substituted radical.

The stereoselectivity of the subsequent hydrogen atom transfer from the silane (B1218182) to the radical intermediate is influenced by the sterically demanding tris(trimethylsilyl)silyl group. This bulky substituent would likely direct the approach of the hydrogen donor to the less hindered face of the radical, potentially leading to a high degree of stereocontrol in the final product. While specific studies on the hydrosilylation of this compound are not extensively documented, the principles of radical addition to vinyl ethers and the steric influence of bulky silyl groups suggest a pathway that favors anti-Markovnikov addition with predictable stereochemistry.

Kinetic Studies and Selectivity Considerations in Silyl Radical Additions to Vinyl Ethers

Kinetic studies of the addition of silyl radicals to vinyl ethers provide insight into the factors governing the selectivity of these reactions. The rate of addition is influenced by both the electronic nature of the vinyl ether and the identity of the silyl radical. Vinyl ethers are electron-rich alkenes, which generally exhibit high reactivity towards electrophilic radicals.

The tris(trimethylsilyl)silyl radical is known to be highly reactive, and its addition to double bonds is generally a rapid process. The selectivity of this addition is a balance between steric and electronic effects. The bulky nature of the tris(trimethylsilyl)silyl group might be expected to decrease the rate of addition compared to smaller silyl radicals; however, the electronic stabilization of the resulting radical intermediate by the adjacent oxygen atom in the vinyl ether is a powerful driving force for the reaction.

Table 1: Representative Rate Constants for the Addition of Silyl Radicals to Alkenes

| Silyl Radical | Alkene | Rate Constant (M⁻¹s⁻¹) |

| (CH₃)₃Si• | Styrene (B11656) | 2.0 x 10⁸ |

| (CH₃)₃Si• | 1-Hexene | 1.0 x 10⁷ |

| (C₂H₅)₃Si• | Styrene | 1.1 x 10⁸ |

| (C₂H₅)₃Si• | 1-Hexene | 5.0 x 10⁶ |

Radical Polymerization Initiation and Propagation

Vinyl ethers are generally resistant to homopolymerization via a radical mechanism due to the electron-donating nature of the ether oxygen, which does not effectively stabilize a growing radical chain. However, they can be involved in radical copolymerizations and can act as chain transfer agents.

In the context of this compound, the molecule could potentially participate in radical polymerization in several ways. It could act as a comonomer with electron-poor monomers, where the alternating tendency would be high. The tris(trimethylsilyl)silyl group would be expected to impart unique properties to the resulting polymer, such as increased thermal stability and solubility in nonpolar solvents.

Furthermore, the ready addition of radicals to the vinyl ether double bond suggests that this compound could act as an accelerator or a chain transfer agent in radical polymerizations. The addition of a growing polymer radical to the vinyl ether would generate a new radical that could then reinitiate polymerization or terminate another chain. A patent has mentioned the use of this compound in resin compositions for additive fabrication, where it is suggested to promote cationic polymerization through an oxidation/reduction reaction involving a radical addition product. google.com

Cationic and Electrophilic Reactivity of Tris(trimethylsilyl)silyl Vinyl Ethers

The electron-rich nature of the vinyl ether double bond makes this compound susceptible to attack by electrophiles, leading to a range of cationic and electrophilic reactions.

Controlled Cationic Copolymerization Dynamics

Vinyl ethers are well-known to undergo cationic polymerization. The presence of the tris(trimethylsilyl)silyl group in this compound would likely influence the polymerization behavior. While vinyl ethers can be homopolymerized cationically, they are also excellent candidates for copolymerization with other vinyl monomers.

The dynamics of a controlled or living cationic copolymerization involving this compound would depend on the choice of initiator, solvent, and temperature. By carefully controlling these parameters, it would be possible to synthesize copolymers with well-defined architectures and properties.

Reactions Involving Lewis Acid Activation of the Vinyl Ether Functionality

The vinyl ether functionality can be activated by Lewis acids, making the double bond even more nucleophilic and susceptible to attack by weak electrophiles. This is a common strategy in organic synthesis for the formation of carbon-carbon bonds.

In the case of this compound, coordination of a Lewis acid to the ether oxygen would generate a highly reactive oxocarbenium ion intermediate. This intermediate could then be trapped by a variety of nucleophiles. The stereochemical outcome of such reactions would be influenced by the bulky tris(trimethylsilyl)silyl group, which could direct the approach of the nucleophile to the opposite face of the molecule, leading to high diastereoselectivity.

Table 2: Examples of Lewis Acid-Promoted Reactions of Silyl Enol Ethers

| Silyl Enol Ether | Electrophile | Lewis Acid | Product Type |

| 1-(Trimethylsilyloxy)cyclohexene | Benzaldehyde | TiCl₄ | Aldol (B89426) Adduct |

| 1-(tert-Butyldimethylsilyloxy)styrene | Acetone | BF₃·OEt₂ | Aldol Adduct |

| 1-(Triisopropylsilyloxy)-1-phenylethene | N-Bromosuccinimide | - | α-Bromo Ketone |

Note: This table illustrates the types of reactions that silyl enol ethers undergo in the presence of Lewis acids. Specific examples involving this compound are not widely reported.

Nucleophilic Reactivity of Tris(trimethylsilyl)silyl Enol Ethers in Carbon-Carbon Bond Formation

The tris(trimethylsilyl)silyl group, often referred to as a "super silyl" group, imparts unique reactivity to enol ethers, particularly in the realm of carbon-carbon bond formation. Its significant steric bulk and electronic properties are instrumental in directing the stereochemical outcome of reactions, making it a valuable tool in asymmetric synthesis.

Diastereoselective Mukaiyama Aldol Reactions Directed by the Super Silyl Group

The Mukaiyama aldol addition is a key carbon-carbon bond-forming reaction that utilizes a silyl enol ether and a carbonyl compound in the presence of a Lewis acid. wikipedia.org The stereoselectivity of this reaction can be heavily influenced by the nature of the substituents on the silyl enol ether. organic-chemistry.org In the case of tris(trimethylsilyl)silyl enol ethers, the exceptionally bulky super silyl group exerts profound steric control over the reaction's transition state, leading to high levels of diastereoselectivity.

Research has demonstrated a highly syn-stereoselective Mukaiyama aldol reaction directed by the super silyl group. nih.govresearchgate.net This approach, utilizing (Z)-tris(trimethylsilyl)silyl enol ethers, facilitates the synthesis of protected α,β-dioxyaldehydes. nih.gov When these enol ethers react with a variety of aldehydes under the catalysis of a Lewis acid like triflimide (HNTf₂), the corresponding aldol adducts are formed with excellent and often exclusive syn-selectivity. nih.gov

For instance, the reaction of various super silyl enol ethers with a range of linear aliphatic aldehydes proceeds smoothly to afford the desired α,β-dioxyaldehydes in moderate to high yields and with diastereomeric ratios heavily favoring the syn product, in some cases up to 98:2. nih.gov The significant steric hindrance provided by the tris(trimethylsilyl)silyl group is believed to be responsible for favoring a specific transition state geometry that leads to the observed high diastereoselectivity. nih.govresearchgate.net

| Entry | Super Silyl Enol Ether | Aldehyde | Product | Yield (%) | dr (syn:anti) |

| 1 | 1a | 1-Octanal | 2a | 75 | 98:2 |

| 2 | 1a | Cyclohexanecarboxaldehyde | 2b | 78 | >98:2 |

| 3 | 1b | 1-Octanal | 3a | 81 | 97:3 |

| 4 | 1c | Benzaldehyde | 4c | 72 | >98:2 |

| 5 | 1d | 1-Octanal | 5a | 83 | 96:4 |

| 6 | 1e | Isobutyraldehyde | 6d | 65 | 95:5 |

Table 1. Diastereoselective Mukaiyama Aldol Reaction of Super Silyl Enol Ethers with Various Aldehydes. nih.gov This interactive table summarizes the results of the HNTf₂-catalyzed reaction, showcasing the high syn-selectivity achieved due to the directing effect of the super silyl group.

The consistent high syn-selectivity across different substrates underscores the powerful directing effect of the tris(trimethylsilyl)silyl group in this variant of the Mukaiyama aldol reaction. nih.gov

Extension to Complex Polyketide-like Scaffold Synthesis

The high degree of stereocontrol exerted by the super silyl group is not limited to simple aldol additions. This methodology serves as a foundational strategy for the construction of more elaborate molecular architectures, particularly those resembling natural polyketides. nih.gov Polyketides are a large class of natural products characterized by repeating β-hydroxy carbonyl motifs, and their synthesis requires precise control over multiple stereocenters.

The diastereoselective aldol reaction of tris(trimethylsilyl)silyl enol ethers provides a direct route to α,β-dioxyaldehydes and 1,2,3-triol fragments, which are common structural units within polyketide frameworks. nih.gov This efficient methodology enables a rapid and stereoselective construction of these key building blocks. The strategy can be extended through iterative aldol processes—including mono, double, and triple cross-aldol reactions—to rapidly assemble polyketide-like scaffolds. nih.gov The ability to build these stereochemically dense fragments makes this method particularly useful for the oriented synthesis of complex natural and unnatural polyketide derivatives. nih.gov

Cleavage and Rearrangement Processes of the Tris(trimethylsilyl)silyl-Oxygen Linkage

The tris(trimethylsilyl)silyl (TTS) group is known for forming highly stable ethers, which makes it an effective protecting group for alcohols and enols. researchgate.net The stability of the TTS-Oxygen linkage is a key feature, yet under specific conditions, it can undergo cleavage or participate in rearrangement reactions.

The cleavage of silicon-oxygen bonds is often catalyzed by acid. rsc.org In the context of related tris(trimethylsilyl)silyl compounds, strong acids like trifluoroacetic acid have been shown to facilitate the cleavage of silicon-carbon bonds, which can be accompanied by molecular rearrangements. rsc.org While the Si-O bond in a silyl enol ether is generally susceptible to hydrolysis to yield a carbonyl compound, the steric bulk and electronic properties of the TTS group can influence the lability of this bond. wikipedia.orgnih.gov

Rearrangements involving the migration of a silyl group from carbon to oxygen, known as the Brook rearrangement, are a characteristic reaction of α-silyl alkoxides. wikipedia.org This process is driven by the formation of the thermodynamically stable silicon-oxygen bond. wikipedia.org While the classic Brook rearrangement involves migration to an alkoxide, analogous silyl migrations can occur under various conditions. The potential for the bulky tris(trimethylsilyl)silyl group to migrate from carbon to oxygen in related systems represents a possible, though not explicitly detailed for the vinyl ether, rearrangement pathway that could compete with other reactions at the enol ether moiety. The stability of the TTS-O bond suggests that cleavage or rearrangement would require specific, often acidic or nucleophilic, reaction conditions to overcome the inherent stability of the linkage. researchgate.net

Mechanistic Investigations and Reaction Dynamics

Elucidation of Radical Chain Mechanisms in Tris(trimethylsilyl)silyl Vinyl Ether Reactions

The radical chemistry involving this compound is primarily understood through the behavior of the tris(trimethylsilyl)silyl radical, (TMS)₃Si•, which is generated from its precursor, tris(trimethylsilyl)silane (B43935), (TMS)₃SiH. nih.gov This silyl (B83357) radical plays a pivotal role in initiating and propagating radical chain reactions.

Initiation Processes for (TMS)₃Si• Radical Generation

The generation of the tris(trimethylsilyl)silyl radical, (TMS)₃Si•, is the crucial first step in radical chain reactions. nih.gov This is typically achieved through the homolytic cleavage of the Si-H bond in tris(trimethylsilyl)silane, (TMS)₃SiH. researchgate.net

Common methods for initiation include:

Thermal Initiators: Azo compounds are frequently used to generate radicals upon heating. Azobisisobutyronitrile (AIBN) is a popular choice, with a half-life of one hour at 81°C, making it suitable for reactions conducted at moderate to high temperatures. nih.gov

Photochemical Initiation: The (TMS)₃Si• radical can be generated by the interaction of (TMS)₃SiH with a ketone triplet state, such as that of benzophenone. nih.gov This photo-induced hydrogen abstraction process produces a ketyl radical and the desired silyl radical with high quantum yields. nih.govmdpi.com

Low-Temperature Initiation: For reactions requiring milder conditions, the combination of triethylborane (B153662) (Et₃B) with small amounts of oxygen serves as an excellent initiator, effective even at temperatures as low as -78°C. nih.gov

The choice of initiator is dictated by the specific requirements of the reaction, such as temperature sensitivity and desired reaction rate. nih.gov

Hydrogen Abstraction and Addition Rate Constants (kadd) in Vinyl Ether Systems

Once generated, the (TMS)₃Si• radical can participate in two key propagation steps: addition to a double bond and hydrogen abstraction. The rate of addition (k_add) of the (TMS)₃Si• radical to various alkenes, including electron-rich vinyl ethers, has been a subject of detailed study. mdpi.comresearchgate.net

The (TMS)₃Si• radical exhibits high reactivity for addition to double bonds. researchgate.net Unlike more selective radicals, it reacts efficiently with both electron-rich and electron-poor alkenes. mdpi.com This low selectivity is attributed to a balance of polar and enthalpy effects. researchgate.netmdpi.com For instance, the rate constants for the addition of (TMS)₃Si• decrease by a factor of only about 200 when moving from styrene (B11656) to a vinyl ether, demonstrating its broad reactivity. mdpi.com

Hydrogen abstraction from the parent silane (B1218182), (TMS)₃SiH, by a carbon-centered radical is another critical step that regenerates the (TMS)₃Si• radical, thus continuing the chain reaction. The rate constants for hydrogen abstraction by primary alkyl radicals from a (TMS)₃SiH/thiol system are in the range of 0.9–8 x 10⁷ M⁻¹s⁻¹ at 80°C. mdpi.com

| Alkene | k_add (M⁻¹s⁻¹) |

|---|---|

| Styrene | 4.1 x 10⁸ |

| Methyl Acrylate | 2.2 x 10⁷ |

| Acrylonitrile | 1.5 x 10⁷ |

| Vinyl Acetate | 3.0 x 10⁶ |

| Vinyl Ether | ~2.0 x 10⁶ |

Data sourced from multiple studies examining radical addition reactions. mdpi.comresearchgate.net

Influence of Reaction Conditions on Mechanistic Pathways

Reaction conditions play a significant role in directing the mechanistic pathways of radical reactions involving (TMS)₃SiH. The choice of initiator, as previously discussed, determines the operating temperature range. nih.gov For example, AIBN is suitable for higher temperature reactions, while Et₃B/O₂ is used for low-temperature processes. nih.gov

The solvent can also influence the reaction. While many radical reactions are conducted in organic solvents like dichloromethane (B109758) or toluene, (TMS)₃SiH has been successfully used in aqueous media. organic-chemistry.org By mixing the substrate, silane, and a suitable initiator like 1,1′-azobis(cyclohexanecarbonitrile) (ACCN) in water at 100°C, reductions can be achieved for both water-soluble and insoluble substrates. organic-chemistry.org For water-soluble substrates, the addition of an amphiphilic thiol may be necessary. organic-chemistry.org The temperature itself can affect the selectivity and efficiency of the reaction, with lower temperatures sometimes leading to higher diastereoselectivity in cyclization reactions. organic-chemistry.org

Mechanistic Insights into Cationic Polymerization of Silyl Vinyl Ethers

Cationic polymerization is a chain-growth polymerization method initiated by an electrophilic or cationic species. nih.govnii.ac.jp It is particularly suited for monomers with electron-donating groups, such as vinyl ethers, which can stabilize the resulting carbocationic propagating center. nih.govwikipedia.org

Role of Initiator Systems and Catalysts

The initiation step in cationic polymerization involves the generation of a carbocation from the vinyl ether monomer. nih.gov This is typically achieved using a variety of initiator systems and catalysts.

Lewis Acids: Strong Lewis acids like tin tetrachloride (SnCl₄), titanium tetrachloride (TiCl₄), and boron trifluoride etherate (BF₃·OEt₂) are common coinitiators. nih.govwikipedia.orgdoi.orgacs.org They are often used in conjunction with an initiator (a cation source) such as water or an alkyl halide adduct of the monomer (e.g., HCl·iBVE adduct). wikipedia.orgdoi.org

Protonic Acids: Strong protic acids can directly protonate the vinyl ether double bond to start the polymerization process. nih.gov

Organocatalysts: To avoid metal contamination, metal-free organocatalysts have been developed. nih.govacs.org These can include stable organic acids or compounds like 2-iodoimidazolium salts that can activate the monomer. nih.gov For instance, the organic acid 1,2,3,4,5-pentacarbo-methoxycyclopentadiene (PCCP) has been shown to effectively initiate vinyl ether polymerization by protonating the monomer. nih.govsemanticscholar.org

The choice of the initiator/catalyst system is crucial as it influences the control over the polymerization, affecting molecular weight and dispersity. acs.org

Propagation, Chain Transfer, and Termination Event Analysis

Following initiation, the polymerization proceeds through several key steps:

Stereochemical Control Mechanisms in Super Silyl Aldol (B89426) Reactions

The Mukaiyama aldol reaction, which utilizes silyl enol ethers as nucleophiles, is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds under mild conditions. nih.gov A significant challenge in these reactions is controlling the stereochemical outcome, as two new stereocenters can be generated. The development of "super silyl" enol ethers, particularly those bearing the sterically demanding tris(trimethylsilyl)silyl (TTMSS) group, has provided a powerful tool for achieving high levels of diastereoselectivity. researchgate.netthieme.de The sheer bulk of the TTMSS group exerts a profound influence on the geometry of the reaction's transition state, effectively directing the stereochemical course of the aldol addition. researchgate.net

The diastereoselectivity observed in super silyl aldol reactions is rationalized by analyzing the potential transition state (TS) geometries. Unlike the classic Zimmerman-Traxler model, which proposes a closed, chair-like six-membered transition state for metal enolates, Lewis acid-catalyzed reactions of silyl enol ethers are often thought to proceed through more flexible "open" or "acyclic" transition states. msu.eduharvard.edu

In these open transition state models, the relative orientation of the incoming aldehyde and the silyl enol ether is dictated primarily by the minimization of steric hindrance and unfavorable dipole-dipole interactions. msu.edu Computational studies using density functional theory (DFT) on related Mukaiyama aldol reactions have provided deeper insight, suggesting that pro-syn pathways often favor a synclinal TS arrangement, while pro-anti pathways tend to proceed through an antiperiplanar TS. nih.gov

For reactions involving the highly hindered (Z)-tris(trimethylsilyl)silyl vinyl ethers, there is an exceptionally high preference for the formation of syn-aldol adducts. nih.govrsc.org This selectivity is attributed to the steric repulsion between the bulky super silyl group and the substituents on the aldehyde. In the transition state leading to the syn product, the reactants can adopt a conformation that places the large TTMSS group away from the aldehyde's substituent (R group). Conversely, the transition state leading to the anti product would likely involve a severe steric clash between the TTMSS group and the aldehyde's R group and/or the Lewis acid complexed to it, thus significantly increasing its energy and making it a less favorable pathway. nih.gov

Research has demonstrated that linear aliphatic aldehydes react with exceptional syn-selectivity, often exceeding 98:2 diastereomeric ratios (d.r.). nih.gov This outcome underscores the dominant role of the super silyl group in dictating the transition state geometry.

| Aldehyde Substrate | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| 1-Octanal | α,β-dioxyaldehyde | 75 | 91:9 |

| Cyclohexanecarboxaldehyde | α,β-dioxyaldehyde | 81 | 98:2 |

| Isovaleraldehyde | α,β-dioxyaldehyde | 72 | 98:2 |

Influence of Substrate Structure

The structure of the aldehyde plays a critical role in the efficiency and selectivity of the reaction. While aliphatic aldehydes generally provide excellent yields and high syn-selectivity, aromatic aldehydes can present a greater challenge. The steric hindrance between the aromatic ring of the aldehyde and the bulky silyloxy groups on the enol ether can lead to lower selectivity. nih.govrsc.org However, this issue can sometimes be mitigated by modifying the other silyl groups on the enol ether. nih.gov

Furthermore, when the aldehyde substrate is itself chiral, the reaction becomes a case of double-stereodifferentiation, where the inherent facial bias of the aldehyde interacts with the directing effect of the super silyl group. In cases that follow the Felkin-Anh model, the super silyl enol ether attacks the less hindered face of the chiral aldehyde. For example, the reaction with (R)-2-phenylpropanal proceeds with high Felkin control, leading to the syn,syn product with excellent diastereoselectivity (>99:1). nih.govrsc.org This demonstrates a synergistic relationship where the substrate's chirality reinforces the stereochemical preference of the super silyl group.

| Aldehyde Type | Example Aldehyde | Diastereomeric Ratio (d.r.) | Key Observation |

|---|---|---|---|

| Aromatic | Benzaldehyde | Moderate | Steric hindrance can reduce selectivity compared to aliphatic aldehydes. |

| Heteroaromatic | 2-Furaldehyde | Acceptable | Electron-withdrawing groups on the ring are often necessary for the reaction. |

| Chiral (Felkin control) | (R)-2-phenylpropanal | >99:1 (syn,syn) | Substrate's intrinsic chirality works in concert with the super silyl group. |

Influence of Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the absolute stereochemistry of a reaction. wikipedia.orgsigmaaldrich.com In the context of aldol reactions, auxiliaries such as the Evans oxazolidinones are widely used. wikipedia.org These auxiliaries function by creating diastereomeric transition states that have different energies, thereby favoring the formation of one enantiomer over the other.

When applied to an aldol reaction, a chiral auxiliary is typically incorporated into the enolate component. The auxiliary's rigid, chiral environment effectively blocks one of the enolate's two faces. youtube.com For example, in the well-established model for Evans auxiliaries, chelation between the carbonyl oxygen, the Lewis acid (often boron), and the aldehyde's oxygen creates a rigid, chair-like Zimmerman-Traxler transition state. The bulky substituent on the auxiliary forces the aldehyde to approach from the less hindered face of the enolate, thus ensuring a highly predictable and selective C-C bond formation. harvard.eduwikipedia.org After the reaction, the auxiliary can be cleaved and recycled. sigmaaldrich.com While the super silyl group provides excellent relative stereocontrol (diastereoselectivity), the addition of a chiral auxiliary would be the strategy employed to achieve absolute stereocontrol (enantioselectivity).

Advanced Applications in Organic Synthesis

Utilization as a Tunable Silyl (B83357) Protecting Group

The tris(trimethylsilyl)silyl (TTMSS) or sisyl group is an exceptionally bulky silyl protecting group used for alcohols. nih.govresearchgate.net Its utility goes beyond standard silyl ethers like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBS) due to its unique deprotection profile, which allows for more nuanced control in complex syntheses. wikipedia.org The reactivity of silyl ethers can be modulated by the substituents on the silicon atom; the TTMSS group's large steric footprint and specific electronic properties allow for selective removal under conditions that may leave other protecting groups intact. nih.gov

A key feature that defines the TTMSS group as "tunable" is its susceptibility to photochemical cleavage, a characteristic not common among standard silyl ethers. nih.gov This provides an orthogonal deprotection strategy, allowing for its removal without the need for acidic, basic, or fluoride-based reagents that might affect other sensitive functional groups in the molecule. This orthogonality is highly valuable in multi-step synthesis where precise control over the sequence of deprotection is critical.

Table 1: Comparison of Deprotection Methods for Silyl Ether Protecting Groups

| Protecting Group | Common Deprotection Reagents | Special Conditions for TTMSS |

|---|---|---|

| TMS (Trimethylsilyl) | Dilute acid (e.g., HCl in methanol), K₂CO₃/MeOH | N/A |

| TBS (tert-Butyldimethylsilyl) | Fluoride (B91410) sources (TBAF, HF•Py), Strong acid | N/A |

| TIPS (Triisopropylsilyl) | Fluoride sources (TBAF, HF•Py), Strong acid | N/A |

| TTMSS (Tris(trimethylsilyl)silyl) | Fluoride sources, Photochemical cleavage | Can be removed by light irradiation |

Synthesis of Protected α,β-Dioxyaldehydes and 1,2,3-Triol Fragments

Tris(trimethylsilyl)silyl vinyl ethers are highly effective nucleophiles in aldol (B89426) reactions for the stereocontrolled synthesis of complex acyclic structures. A highly diastereoselective method has been developed for synthesizing protected α,β-dioxyaldehydes and, subsequently, 1,2,3-triol fragments, using (Z)-tris(trimethylsilyl)silyl enol ethers. researchgate.net

This process involves a triflimide (HNTf₂) catalyzed aldol reaction between the "super silyl" enol ether and various aldehydes. The immense steric bulk of the TTMSS group governs the facial selectivity of the reaction, leading to a strong preference for the syn-aldol adduct. researchgate.net The resulting α,β-dioxyaldehydes are valuable building blocks for natural product synthesis.

Table 2: Triflimide-Catalyzed syn-Selective Aldol Reaction of a (Z)-Tris(trimethylsilyl)silyl Enol Ether with Various Aldehydes

| Aldehyde | Product Yield (%) | Diastereomeric Ratio (syn/anti) |

|---|---|---|

| Benzaldehyde | 85% | >95:5 |

| 4-Nitrobenzaldehyde | 94% | >95:5 |

| 4-Methoxybenzaldehyde | 81% | >95:5 |

| 2-Naphthaldehyde | 89% | >95:5 |

| Cinnamaldehyde | 75% | >95:5 |

| Cyclohexanecarboxaldehyde | 78% | >95:5 |

Data sourced from research on highly diastereoselective "super silyl" governed aldol reactions. researchgate.net

Enabling Stereodivergent Synthesis through Silyl-Governed Processes

The concept of silyl-governed stereoselectivity is powerfully demonstrated by the use of TTMSS vinyl ethers. The steric influence of the "super silyl" group is so profound that it can override the inherent facial bias of chiral aldehydes, providing a predictable and reliable method for achieving high levels of diastereoselectivity. researchgate.netresearchgate.net In aldol reactions, the TTMSS enol ether consistently directs the formation of syn products, showcasing a high degree of substrate control exerted by the silyl group. researchgate.net

This reliable control is the foundation for stereodivergent strategies. While the TTMSS group itself strongly favors one stereochemical outcome (e.g., syn), the ability to achieve such high selectivity allows chemists to generate a single, pure diastereomer. By modifying other parameters of the reaction or employing alternative reagents, it may be possible to access other stereoisomers, with the silyl group's predictable influence serving as a crucial baseline for developing these divergent pathways. The high diastereoselectivity obtained with chiral aldehydes, affording Felkin or anti-Felkin (chelation-controlled) products depending on the aldehyde's structure, further illustrates the group's powerful role in directing stereochemical outcomes. researchgate.net

Development of Novel Cascade and Tandem Reactions Incorporating Tris(trimethylsilyl)silyl Vinyl Ether Intermediates

The unique reactivity conferred by the TTMSS group has enabled the development of powerful cascade reactions, where multiple bond-forming events occur in a single operation. One prominent example is the TTMSS-governed aldehyde cross-aldol cascade reaction. researchgate.net

In this process, a TTMSS-derived silyl enol ether reacts sequentially with multiple aldehyde molecules. The reaction, catalyzed by a very low loading of triflimide (as low as 0.05 mol%), can be precisely controlled by adjusting the stoichiometry of the reactants. This allows for the selective synthesis of complex poly-hydroxy aldehydes, such as β,δ-bis-, β,δ,γ-tris-, and β,δ,ζ-tris-hydroxy-aldehydes, with extremely high selectivity and diastereoselectivity in all steps. researchgate.net The TTMSS group is crucial, as its electronic properties are believed to generate a highly Lewis acidic TTMSSNTf₂ species in situ, which is the true catalyst for the cascade. researchgate.net This type of reaction, where a silyl vinyl ether intermediate propagates a chain of C-C bond formations, represents a significant advance in synthetic efficiency.

Polymer Chemistry and Materials Science Applications

Design and Synthesis of Degradable Polymers Featuring Silylacetal Moieties

The incorporation of silylacetal moieties into polymer backbones is a promising strategy for creating degradable materials. These linkages can be cleaved under mild conditions, such as in the presence of weak acids, bases, or fluoride (B91410) ions, triggering the degradation of the polymer chain. nih.gov Research in this area has demonstrated the synthesis of degradable polymers through the controlled cationic copolymerization of trimethylsilyl (B98337) vinyl ether (TMSVE) with cyclic acetals. nih.gov This process allows for the precise installation of silylacetal units at desired positions within the polymer main chain. nih.gov The desilylation of these units leads to the formation of unstable hemiacetal moieties, which spontaneously cleave and induce polymer degradation. nih.gov

While the use of TMSVE is well-documented for this purpose, specific research on the application of Tris(trimethylsilyl)silyl vinyl ether in the design and synthesis of degradable polymers featuring silylacetal moieties is not extensively available in the current body of scientific literature. The bulky tris(trimethylsilyl)silyl group might influence the reactivity of the vinyl ether monomer and the stability of the resulting silylacetal linkage, suggesting an area for future investigation.

Photo-initiated Radical Polymerization of Vinyl Monomers Facilitated by Tris(trimethylsilyl)silyl Derivatives

Photo-initiated radical polymerization is a versatile technique for the synthesis of a wide range of polymers. The process relies on photoinitiators that generate radicals upon exposure to light, which then initiate the polymerization of vinyl monomers. sigmaaldrich.com The efficiency of this process can be influenced by the structure of both the monomer and the initiator.

Studies have been conducted on the photo-initiated polymerization of various vinyl ethers, often in the context of cationic polymerization. researchgate.net However, detailed research specifically focusing on the photo-initiated radical polymerization of this compound is limited. More broadly, research into the radical polymerization of monomers containing the tris(trimethylsilyloxy)silyl (TRIS) group has been explored with other vinyl functionalities, such as methacrylates. For instance, 3-[tris(trimethylsilyloxy)silyl]propyl methacrylate (B99206) (TRIS-MA) is a well-known monomer used in the contact lens industry to enhance oxygen permeability. segla.com.au The radical polymerization of TRIS-MA has been studied, and it is known that the bulky silyl (B83357) group can influence the polymerization kinetics. segla.com.au

The general mechanism of photo-initiated radical polymerization involves the following steps:

Initiation: A photoinitiator (PI) absorbs light and generates radicals (R•).

Propagation: The radical adds to a monomer (M) to form a growing polymer chain.

Termination: Two growing chains combine or disproportionate to terminate the polymerization. uomustansiriyah.edu.iq

Functional Polymer Architectures via Controlled Polymerization Techniques

Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have revolutionized the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. researchgate.net These methods allow for the creation of complex structures like block copolymers, star polymers, and graft copolymers. acs.orgmdpi.com

The application of these techniques to vinyl ethers has been a subject of interest. Cationic RAFT polymerization has been successfully employed for the controlled polymerization of various vinyl ethers. acs.org Similarly, ATRP has been utilized to polymerize a range of monomers, including vinyl monomers with specific functional groups. researchgate.net

Research on the controlled polymerization of monomers containing the tris(trimethylsilyloxy)silyl group has been reported for the methacrylate derivative, TRIS-MA. However, specific studies detailing the synthesis of functional polymer architectures, such as block copolymers, using this compound via ATRP or RAFT are not prominent in the existing literature. The combination of different controlled polymerization techniques, for instance, using a dual-functional initiator for both RAFT and ATRP, has been shown to be a powerful tool for synthesizing complex block copolymers. rsc.org The application of such methodologies to this compound could potentially lead to novel functional materials, but this remains an area for further exploration.

Engineering of Polymer Properties Through Incorporation of this compound Units

The incorporation of silicon-containing moieties into polymers is a well-established strategy to modify their properties. Polysiloxanes, for example, are known for their low glass transition temperatures, high gas permeability, and thermal stability. researchgate.net The tris(trimethylsiloxy)silyl group, in particular, is known to significantly enhance the oxygen permeability of polymers, a property that is extensively utilized in materials for contact lenses. segla.com.au

Studies on polyurethanes modified with tris(trimethylsiloxy)silyl propyl side chains have shown that even small amounts of these silicone segments can migrate to the surface, significantly improving hydrophobicity, water resistance, and abrasion resistance. researchgate.net The incorporation of such bulky, nonpolar side chains can also influence the microphase separation and thermal properties of the resulting polymers. researchgate.net

While direct experimental data on the specific effects of incorporating this compound units into various polymer backbones are scarce, it can be inferred from the properties of related materials that such modifications would likely lead to:

Increased Hydrophobicity: The nonpolar nature of the tris(trimethylsilyl)silyl group would be expected to decrease the surface energy and increase the water contact angle of the polymer. nih.gov

Enhanced Thermal Stability: The presence of silicon-oxygen bonds can improve the thermal stability of polymers. mdpi.commdpi.com

Modified Mechanical Properties: The bulky side groups could affect the chain packing and flexibility, thereby influencing the mechanical properties such as modulus and elongation at break. mdpi.comnih.gov

Increased Gas Permeability: Similar to other polymers containing the tris(trimethylsiloxy)silyl group, an increase in permeability to gases like oxygen would be anticipated. segla.com.au

Below is a table summarizing the potential impact of this compound incorporation on polymer properties, based on findings from related silyl-containing polymers.

| Property | Expected Effect of this compound Incorporation | Rationale |

| Surface Energy | Decrease | The low surface energy of siloxane groups. |

| Hydrophobicity | Increase | The nonpolar nature of the bulky silyl group. researchgate.netnih.gov |

| Thermal Stability | Increase | The inherent stability of Si-O bonds. mdpi.commdpi.com |

| Gas Permeability | Increase | The high free volume associated with the bulky silyl group. segla.com.au |

| Glass Transition Temp. | May be affected | The bulky side group can either increase Tg by restricting chain motion or decrease it by increasing free volume. |

| Mechanical Strength | May be altered | Dependent on the polymer backbone and the concentration of the silyl monomer. mdpi.comnih.gov |

It is important to note that these are expected trends, and the actual properties would need to be determined experimentally for specific polymer systems.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations on Silyl (B83357) Radical Reactivity with Vinyl Ethers

Quantum mechanical (QM) calculations have been instrumental in understanding the reactivity of silyl radicals, particularly the tris(trimethylsilyl)silyl radical, ((Me3Si)3Si•), with various unsaturated systems, including vinyl ethers. A combined approach using laser flash photolysis and quantum mechanical calculations has provided quantitative data on the reactivity of the (Me3Si)3Si• radical. memphis.edu

One of the key findings from these studies is the determination of the rate constant for the addition of the (Me3Si)3Si• radical to a vinyl ether. This reaction is a fundamental step in many radical-mediated transformations. The experimentally measured and computationally supported rate constant for the addition to a vinyl ether is 2.1 x 10^5 M⁻¹s⁻¹. memphis.edu

A notable characteristic of the tris(trimethylsilyl)silyl radical, as revealed by QM calculations, is its high reactivity yet low selectivity towards a range of alkenes, from electron-poor to electron-rich systems. memphis.edu This is in contrast to what might be expected based on simple frontier molecular orbital theory. QM calculations have elucidated that this behavior arises from a combination of opposing polar and enthalpy effects. memphis.edu

The table below summarizes the addition rate constants of the tris(trimethylsilyl)silyl radical to various alkenes, highlighting its reactivity profile.

| Alkene | Addition Rate Constant (k_add, M⁻¹s⁻¹) |

|---|---|

| Styrene (B11656) | 5.1 x 10⁷ |

| Acrylonitrile | 5.1 x 10⁷ |

| Methyl acrylate | 2.2 x 10⁷ |

| Vinyl acetate | 1.2 x 10⁶ |

| Vinyl ether | 2.1 x 10⁵ |

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms and energetics of chemical reactions involving organosilicon compounds. While specific DFT studies on tris(trimethylsilyl)silyl vinyl ether are not extensively documented in the literature, investigations into related systems provide a framework for understanding its potential reaction pathways.

DFT calculations are particularly useful for:

Mapping Potential Energy Surfaces: Identifying stationary points such as reactants, products, intermediates, and transition states.

Determining Reaction Energetics: Calculating activation energies and reaction enthalpies to predict the feasibility and kinetics of a reaction.

Elucidating Reaction Mechanisms: Gaining insight into the step-by-step process of a chemical transformation, including the nature of bond-breaking and bond-forming events.

For instance, DFT studies on the silylation of vinyl arenes with hydrodisiloxanes have provided detailed mechanistic insights, including the conformational freedom of important intermediates and the curvature of the potential energy hypersurface. semanticscholar.org Such studies often reveal unexpected reaction pathways and help in optimizing reaction conditions.

In the context of this compound, DFT could be employed to study reactions such as:

Hydrosilylation: The addition of a Si-H bond across the vinyl double bond.

Radical-mediated reactions: Investigating the thermodynamics and kinetics of the addition of various radicals to the double bond.

Hydrolysis: Understanding the mechanism of cleavage of the vinyl ether linkage under acidic or basic conditions.

A hypothetical DFT investigation of the radical addition of a methyl radical to this compound would involve calculating the energies of the reactants, the transition state for the addition, and the resulting radical intermediate. The calculated activation energy would provide a measure of the reaction rate.

Molecular Dynamics Simulations of Intermolecular Interactions in Tris(trimethylsilyl)silyl Systems

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior and intermolecular interactions of molecules in the condensed phase. For a bulky and flexible molecule like this compound, MD simulations can provide valuable insights into its behavior in solution.

Key aspects that can be investigated using MD simulations include:

Solvation Structure: Understanding how solvent molecules arrange themselves around the solute molecule.

Conformational Dynamics: Exploring the different conformations that the molecule can adopt and the transitions between them.

Intermolecular Interactions: Quantifying the strength and nature of non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, between solute molecules and between solute and solvent molecules.

MD simulations of tris(trimethylsilyl)silyl systems in various solvents could reveal how the bulky tris(trimethylsilyl)silyl group influences the solvation shell and the accessibility of the vinyl ether functionality to reactants. This information is critical for understanding its reactivity in different chemical environments.

Prediction of Electronic Structure and Spectroscopic Properties Relevant to Reactivity

Computational methods, particularly DFT and other quantum chemical approaches, are extensively used to predict the electronic structure and spectroscopic properties of molecules, which are intrinsically linked to their reactivity.

Electronic Structure: The electronic properties of this compound, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential, can be calculated. These properties are crucial for understanding its reactivity:

HOMO-LUMO Gap: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is an indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting the sites of attack for various reagents.

Spectroscopic Properties: Computational methods can accurately predict various spectroscopic properties, which can aid in the characterization of the molecule and provide insights into its bonding and structure. For instance, DFT calculations have been successfully used to assign the vibrational frequencies in the infrared (IR) and Raman spectra of tris(trimethylsilyl)silane (B43935) derivatives. researchgate.net

The table below shows a hypothetical comparison of calculated and experimental vibrational frequencies for a related tris(trimethylsilyl)silane derivative, illustrating the accuracy of such predictions.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| Si-H stretch | 2050 | 2052 (IR), 2048 (Raman) |

| CH₃ symmetric stretch | 2905 | 2900 |

| CH₃ asymmetric stretch | 2960 | 2955 |

| Si-C stretch | 690 | 688 |

By applying similar computational methodologies to this compound, its characteristic vibrational modes, such as the C=C stretch of the vinyl group and the Si-O-C stretches, can be predicted. Furthermore, the calculation of NMR chemical shifts can aid in the structural elucidation and confirmation of the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.